4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals known for their potential in various biochemical applications. Its structure includes a 7-azaspiro[3.5]non-7-yl core, a 4-fluorophenyl group, and a 4-oxobutan-1-one moiety, making it a candidate for further pharmacological study.
Synthesis Analysis
The synthesis of related compounds typically involves the design and execution of novel synthetic pathways that aim to achieve high selectivity and yield. For example, compounds with azaspiro structures have been synthesized through routes that involve careful planning of reaction sequences to introduce the desired functional groups in a stepwise and efficient manner (Odagiri et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of spirocyclic motifs and fluorinated aromatic units. X-ray crystallography and NMR spectroscopy are commonly employed to determine absolute configurations and to confirm the stereochemistry of the synthesized molecules (Kimura et al., 1994).
Chemical Reactions and Properties
Compounds like 4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one undergo various chemical reactions based on their functional groups. These can include hydrolysis, acylation, and bromocyclization, providing a range of derivatives with potentially different biological activities (Belikov et al., 2013).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in biological systems. These properties are influenced by the molecular structure and can affect the compound's bioavailability and stability.
Chemical Properties Analysis
Chemical properties include reactivity towards other compounds, stability under various conditions, and the compound's ability to participate in specific biochemical interactions. The presence of a fluorophenyl group can enhance the molecule's lipophilicity, potentially affecting its pharmacokinetic profile (Rosenblum et al., 1998).
properties
IUPAC Name |
1-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-4-(4-fluorophenyl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c19-13-3-1-12(2-4-13)14(21)5-6-17(24)20-9-7-18(8-10-20)15(22)11-16(18)23/h1-4,15-16,22-23H,5-11H2/t15-,16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXYVIWPQEYMI-IYBDPMFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2O)O)C(=O)CCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2O)O)C(=O)CCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.